N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide
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Overview
Description
N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide is an organic compound belonging to the class of anilides. These compounds are characterized by the presence of an amide group attached to an aromatic ring. The compound’s structure includes a chloro-substituted phenyl ring, a pyridinyl group, and an acetamide moiety, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide typically involves the reaction of 4-chloro-3-{[(pyridin-3-yl)oxy]methyl}aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the formation of the acetamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-3-fluoroacetamide: Similar structure but with a fluorine atom, which may alter its reactivity and biological activity.
N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-3-methylacetamide: Contains a methyl group, affecting its physical and chemical properties
Uniqueness
N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and pyridinyl groups make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
642084-33-1 |
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Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
N-[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-10(18)17-12-4-5-14(15)11(7-12)9-19-13-3-2-6-16-8-13/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
YNCSEOTYMKWLLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)COC2=CN=CC=C2 |
Origin of Product |
United States |
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